molecular formula C9H8BrClO2S B2448959 (1R,2S)-2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride CAS No. 2022680-12-0

(1R,2S)-2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride

Cat. No.: B2448959
CAS No.: 2022680-12-0
M. Wt: 295.58
InChI Key: SLMQTPKUQBXQRT-IONNQARKSA-N
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Description

(1R,2S)-2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride is a chemical compound known for its unique structural features and reactivity It consists of a cyclopropane ring substituted with a bromophenyl group and a sulfonyl chloride group

Scientific Research Applications

(1R,2S)-2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride has several applications in scientific research:

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride typically involves the cyclopropanation of a suitable precursor followed by sulfonylation. One common method involves the reaction of 2-bromophenylmagnesium bromide with ethyl diazoacetate to form the cyclopropane ring. This intermediate is then treated with chlorosulfonic acid to introduce the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like amines (e.g., aniline) in the presence of a base (e.g., triethylamine).

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed

    Sulfonamide Derivatives: Formed from the reaction with amines.

    Sulfonate Esters: Formed from the reaction with alcohols.

    Sulfonothioates: Formed from the reaction with thiols.

Mechanism of Action

The mechanism of action of (1R,2S)-2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity. The bromophenyl group can participate in various interactions, including π-π stacking and halogen bonding, influencing the compound’s overall reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-2-(2-Chlorophenyl)cyclopropane-1-sulfonyl chloride: Similar structure but with a chlorine atom instead of bromine.

    (1R,2S)-2-(2-Fluorophenyl)cyclopropane-1-sulfonyl chloride: Similar structure but with a fluorine atom instead of bromine.

    (1R,2S)-2-(2-Iodophenyl)cyclopropane-1-sulfonyl chloride: Similar structure but with an iodine atom instead of bromine

Uniqueness

The presence of the bromine atom in (1R,2S)-2-(2-Bromophenyl)cyclopropane-1-sulfonyl chloride imparts unique reactivity and properties compared to its halogenated analogs

Properties

IUPAC Name

(1R,2S)-2-(2-bromophenyl)cyclopropane-1-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrClO2S/c10-8-4-2-1-3-6(8)7-5-9(7)14(11,12)13/h1-4,7,9H,5H2/t7-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLMQTPKUQBXQRT-IONNQARKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1S(=O)(=O)Cl)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1S(=O)(=O)Cl)C2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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